molecular formula C15H19NO2 B2594883 1-[4-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2192395-75-6

1-[4-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one

Cat. No. B2594883
CAS RN: 2192395-75-6
M. Wt: 245.322
InChI Key: DTHCRCIYQYLCCB-UHFFFAOYSA-N
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Description

1-[4-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Scientific Research Applications

1-[4-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. This compound has shown promising results in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.

Mechanism of Action

The exact mechanism of action of 1-[4-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including dopamine, serotonin, and acetylcholine. This compound has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
1-[4-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a critical role in mood regulation and cognitive function. This compound has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[4-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one in lab experiments is its high potency and selectivity. This compound can be used at low concentrations to elicit a significant biological response, making it a valuable tool for studying the mechanisms of various diseases. However, one of the limitations of using this compound is its potential toxicity. Careful consideration should be given to the concentration and duration of exposure to minimize any adverse effects.

Future Directions

There are several future directions for research on 1-[4-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one. One of the areas of interest is the development of more potent and selective analogs of this compound for use in the treatment of various diseases. Another area of interest is the elucidation of the exact mechanism of action of this compound, which could provide valuable insights into the pathogenesis of various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.

Synthesis Methods

The synthesis of 1-[4-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one involves the reaction of 4-(Phenoxymethyl)piperidine with propenone in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The yield of the product can be improved by optimizing the reaction conditions and using high-quality starting materials.

properties

IUPAC Name

1-[4-(phenoxymethyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-15(17)16-10-8-13(9-11-16)12-18-14-6-4-3-5-7-14/h2-7,13H,1,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHCRCIYQYLCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)COC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one

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